5-氟-2',3'-O-异丙基化胞苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

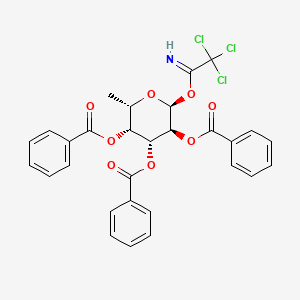

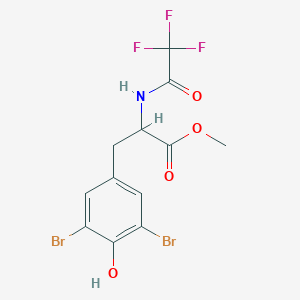

5-Fluoro-2',3'-O-isopropylidenecytidine (FIC) is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1990 by researchers at the University of Georgia, and since then has been the subject of numerous scientific studies.

科学研究应用

Antiviral Research

5-Fluoro-2’,3’-O-isopropylidenecytidine: has been explored for its potential antiviral properties. The introduction of fluorine atoms into nucleoside analogs can significantly enhance their biological activity, making them potent inhibitors of viral enzymes. This compound could serve as a precursor in the synthesis of antiviral drugs targeting a range of viruses, including HIV, HBV, and HCV .

Cancer Therapy

Fluorinated nucleosides are known to be incorporated into the DNA or RNA of rapidly proliferating cells, such as cancer cells, leading to apoptosis or ‘programmed cell death.’ Research into 5-Fluoro-2’,3’-O-isopropylidenecytidine could lead to the development of novel chemotherapeutic agents that selectively target cancer cells while sparing healthy cells .

Enzyme Inhibition Studies

This compound can be used to study the inhibition of various enzymes, particularly those involved in nucleic acid metabolism. By acting as a substrate analog, it can help in understanding the mechanism of action of enzymes and aid in the design of specific enzyme inhibitors .

Metabolic Pathway Analysis

5-Fluoro-2’,3’-O-isopropylidenecytidine: may be used to trace metabolic pathways involving cytidine analogs. Its unique structure allows it to be tracked using spectroscopic methods, providing insights into the metabolic fate of nucleoside analogs within biological systems .

Drug Resistance Research

The study of fluorinated nucleosides like 5-Fluoro-2’,3’-O-isopropylidenecytidine is crucial in understanding how drug resistance develops in pathogens. It can help identify the mutations that confer resistance and guide the development of next-generation drugs that can overcome resistance mechanisms .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and pharmacodynamics of 5-Fluoro-2’,3’-O-isopropylidenecytidine can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. This is essential for determining the dosage and potential side effects of drugs derived from this compound .

属性

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASXBIJKIMMGC-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2',3'-O-isopropylidenecytidine | |

Q & A

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].

Q2: Can you elaborate on the optimized synthesis method described in the research paper?

A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

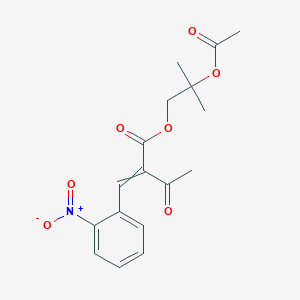

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

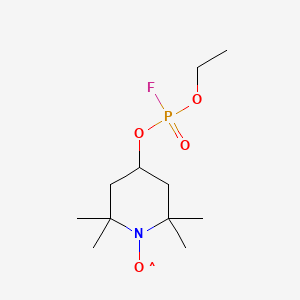

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

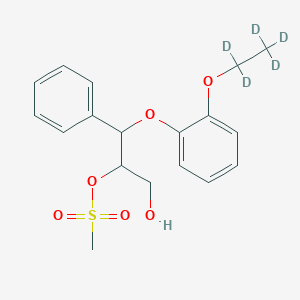

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)